2-azido-N-benzylacetamide
Overview
Description
2-azido-N-benzylacetamide is an organic compound with the molecular formula C9H10N4O. It is characterized by the presence of an azido group (-N3) attached to the acetamide moiety, which is further substituted with a benzyl group.
Mechanism of Action
Target of Action
2-Azido-N-benzylacetamide is a chemical compound that has been studied for its potential anticonvulsant activity
Mode of Action
It is known that azides can be converted into diazo compounds, which have a wide range of reactivity and can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles . This broad reactivity could potentially influence the interaction of this compound with its targets, leading to changes in their function and ultimately affecting neuronal excitability .
Biochemical Pathways
Given its potential anticonvulsant activity, it may influence pathways related to neuronal excitability and synaptic transmission . The conversion of azides into diazo compounds could also have implications for various biochemical processes .
Pharmacokinetics
The compound’s potential as an anticonvulsant suggests that it may have suitable bioavailability and distribution to reach its targets in the nervous system .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the conversion of azides into diazo compounds is reported to occur efficiently in a phosphate buffer at neutral pH and room temperature . This suggests that the physiological environment could play a role in the compound’s action.
Biochemical Analysis
Biochemical Properties
2-Azido-N-benzylacetamide plays a crucial role in biochemical reactions, particularly in the formation of diazo compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to convert to a diazo compound in the presence of oxidized L-glutathione, a common cellular component containing nucleophilic and electrophilic functional groups . This interaction highlights the compound’s potential in chemical biology and synthetic organic chemistry.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit cancer cell proliferation by affecting kinase activities and subcellular functions . The compound’s impact on gene expression and cellular metabolism underscores its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It has been shown to convert to a diazo compound with high yield in the presence of oxidized L-glutathione
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound maintains high reactivity and stability in biomimetic solutions, making it suitable for long-term studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits anticonvulsant activity at specific dosages, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage thresholds and toxic effects is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used in metabolic labeling of glycans, enabling visualization and profiling of glycoproteins . This involvement in metabolic pathways highlights the compound’s utility in studying cellular processes and developing therapeutic strategies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biochemical interactions and effects
Preparation Methods
Synthetic Routes and Reaction Conditions
2-azido-N-benzylacetamide can be synthesized through a multi-step process involving the introduction of the azido group to the acetamide structure. One common method involves the reaction of N-benzylacetamide with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the azido compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-azido-N-benzylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can engage in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF or THF.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of substituted acetamides.
Cycloaddition: Formation of triazoles.
Reduction: Formation of N-benzylacetamide.
Scientific Research Applications
2-azido-N-benzylacetamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Chemical Biology: Utilized in the labeling of biomolecules due to its azido group, which can undergo bioorthogonal reactions.
Medicinal Chemistry: Explored for its potential biological activity and as a precursor for the synthesis of pharmacologically active compounds.
Comparison with Similar Compounds
Similar Compounds
2-azido-N-phenylacetamide: Similar structure but with a phenyl group instead of a benzyl group.
N-benzylacetamide: Lacks the azido group, making it less reactive in certain chemical reactions.
Uniqueness
2-azido-N-benzylacetamide is unique due to its azido group, which imparts distinct reactivity and allows for its use in bioorthogonal chemistry and the synthesis of heterocyclic compounds. This makes it a valuable compound in both organic synthesis and chemical biology .
Properties
IUPAC Name |
2-azido-N-benzylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-13-12-7-9(14)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJSSQSSMGVSGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299251 | |
Record name | 2-Azido-N-(phenylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116433-53-5 | |
Record name | 2-Azido-N-(phenylmethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116433-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azido-N-(phenylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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